molecular formula C17H16BrNO B5359072 (2E)-1-(4-bromophenyl)-3-[(2,5-dimethylphenyl)amino]prop-2-en-1-one

(2E)-1-(4-bromophenyl)-3-[(2,5-dimethylphenyl)amino]prop-2-en-1-one

Cat. No.: B5359072
M. Wt: 330.2 g/mol
InChI Key: FDKWYMDCNSPACL-MDZDMXLPSA-N
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Description

(2E)-1-(4-bromophenyl)-3-[(2,5-dimethylphenyl)amino]prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of a bromine atom on one phenyl ring and a dimethylamino group on the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-bromophenyl)-3-[(2,5-dimethylphenyl)amino]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 2,5-dimethylaniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-bromophenyl)-3-[(2,5-dimethylphenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-1-(4-bromophenyl)-3-[(2,5-dimethylphenyl)amino]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.

    Material Science: The compound can be used in the synthesis of organic semiconductors and light-emitting materials due to its conjugated system.

    Biological Studies: Researchers investigate its effects on cellular pathways and its potential as a probe for studying biological processes.

Mechanism of Action

The mechanism of action of (2E)-1-(4-bromophenyl)-3-[(2,5-dimethylphenyl)amino]prop-2-en-1-one involves its interaction with

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(2,5-dimethylanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO/c1-12-3-4-13(2)16(11-12)19-10-9-17(20)14-5-7-15(18)8-6-14/h3-11,19H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKWYMDCNSPACL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N/C=C/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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